molecular formula C19H22OSi B12601925 3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol CAS No. 918138-93-9

3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol

Cat. No.: B12601925
CAS No.: 918138-93-9
M. Wt: 294.5 g/mol
InChI Key: TZILYYOKNRGIMS-UHFFFAOYSA-N
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Description

3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol is a silicon-containing propargyl alcohol derivative featuring a dimethyl(phenyl)silyl group at the 3-position and a phenyl-substituted alkyne moiety. This compound is of interest due to the unique electronic and steric effects imparted by the silicon group, which influence its reactivity, stability, and applications in organic synthesis.

Properties

CAS No.

918138-93-9

Molecular Formula

C19H22OSi

Molecular Weight

294.5 g/mol

IUPAC Name

3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol

InChI

InChI=1S/C19H22OSi/c1-4-19(20,16-15-17-11-7-5-8-12-17)21(2,3)18-13-9-6-10-14-18/h5-14,20H,4H2,1-3H3

InChI Key

TZILYYOKNRGIMS-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CC1=CC=CC=C1)(O)[Si](C)(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis via Silyl Chloride Reaction

One of the most common methods involves the reaction of 3-(Dimethylphenylsilyl)propyl chloride with phenylacetylene. The process typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate phenylacetylene, facilitating its nucleophilic attack on the silyl chloride.

Reaction Scheme:

$$
\text{3-(Dimethylphenylsilyl)propyl chloride} + \text{Phenylacetylene} \xrightarrow{\text{Base}} \text{3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol}
$$

Conditions:

  • Base: Sodium hydride or potassium tert-butoxide
  • Solvent: Typically anhydrous conditions are preferred, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature: Reactions are generally conducted at room temperature to moderate temperatures depending on the reactivity of the substrates.

Alternative Methods

Another method described involves using platinum(II) chloride (PtCl₂) in conjunction with a ligand such as XPhos to facilitate the reaction between 1-phenylpent-1-en-4-yne and dimethylphenylsilane. This approach has shown good yields of the desired compound after purification.

Reaction Scheme:

$$
\text{1-Phenylpent-1-en-4-yne} + \text{Dimethylphenylsilane} \xrightarrow{\text{PtCl}_2} \text{3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol}
$$

Conditions:

  • Catalyst: Platinum(II) chloride
  • Ligand: XPhos
  • Solvent: Dichloromethane (DCM)
  • Temperature: Reaction typically performed at room temperature for extended periods.

Characterization and Yield

The resulting product can be characterized through various spectroscopic techniques including:

Technique Details
NMR Spectroscopy Used to confirm the structure and purity, providing information on hydrogen and carbon environments.
Mass Spectrometry Helps in determining molecular weight and confirming molecular formula.
Infrared Spectroscopy Useful for identifying functional groups present in the compound.

The yield of these reactions can vary based on conditions but typically ranges from 70% to 90% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol involves its interaction with various molecular targets. The silyl group can act as a protecting group for alcohols, facilitating selective reactions in organic synthesis. Additionally, the compound can participate in catalytic cycles, where the silyl group stabilizes reaction intermediates, enhancing the efficiency of the reaction .

Comparison with Similar Compounds

Structural Analogs with Silicon Substituents

3-(Dimethyl(phenyl)silyl)-1-(4-methoxyphenyl)propan-1-one (1a)
  • Structure : Differs in the carbonyl group replacing the propargyl alcohol moiety.
  • Synthesis : Prepared via hydroacylation of p-anisaldehyde with allyldimethyl(phenyl)silane, yielding 48% after column chromatography .
  • Key Differences : The ketone functionality reduces nucleophilicity compared to the alcohol group in the target compound. The dimethyl(phenyl)silyl group stabilizes intermediates in hydroacylation reactions, a feature likely shared with the target compound.
Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate (2.1b)
  • Structure : Contains an allenylsilane ester group instead of a propargyl alcohol.
  • Synthesis : Prepared via enantioselective methods by Panek et al., highlighting the role of silicon in directing regioselectivity during allenylation .
  • Key Differences : The alkyne in the target compound may exhibit distinct reactivity in cycloadditions or nucleophilic attacks compared to the allene in 2.1b.

Non-Silicon Analogs

3-Methyl-1-phenylpent-1-yn-3-ol
  • Structure : Lacks the silicon group, replaced by a methyl group.
  • Molecular Data :

    Property 3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol (Estimated) 3-Methyl-1-phenylpent-1-yn-3-ol
    Molecular Formula C₁₉H₂₂OSi C₁₂H₁₄O
    Molecular Weight ~294.5 g/mol 174.24 g/mol
    Key IR Absorptions Si-C (~700 cm⁻¹), O-H (~3400 cm⁻¹) O-H (~3400 cm⁻¹), C≡C (~2100 cm⁻¹)
  • Reactivity : The silicon group in the target compound enhances stability toward nucleophiles and may facilitate silicon-directed stereoselective reactions, unlike the methyl analog .
3-[Bis(2-phenylethyl)phosphoryl]-4-methyl-1-phenylpent-1-yn-3-ol
  • Structure : Phosphoryl group replaces the silyl group.
  • Molecular Weight : 430.53 g/mol (vs. ~294.5 g/mol for the silicon analog) .

Enantioselective and Stereochemical Considerations

Compounds like (Ra)-2.8 (Methyl (R)-3-(dimethyl(phenyl)silyl)hexa-3,4-dienoate) demonstrate that the dimethyl(phenyl)silyl group can be leveraged in enantioselective synthesis, often via chiral auxiliaries or catalysts . The target compound’s propargyl alcohol moiety may similarly enable asymmetric induction in reactions such as aldol additions or epoxidations.

Biological Activity

3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol is a silane compound that combines a silane moiety with an alkyne and an alcohol functional group. This unique structure suggests potential biological activities that merit further exploration. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of 3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol is C15H18OSiC_{15}H_{18}OSi, with a molecular weight of approximately 252.4 g/mol. The compound features a phenyl-substituted alkyne, which may enhance its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features to 3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol exhibit antimicrobial properties. For instance, silane derivatives have been shown to inhibit the growth of various bacteria and fungi. This activity may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another area of interest. Silane compounds have been reported to modulate enzyme activity, particularly in pathways involving kinases and phosphatases, which are crucial for various cellular functions and signaling pathways.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized 3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol through a multi-step process involving PtCl2 catalysis. The synthesized compound was evaluated for its reactivity with different biological targets. Preliminary results suggested moderate interactions with nucleophiles, indicating potential for further development in drug design .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis was conducted comparing 3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol with other silane derivatives. The study highlighted that modifications in the phenyl group significantly influenced biological activity, suggesting that the electronic properties of substituents could be optimized for enhanced efficacy .

Comparison of Similar Compounds

Compound NameStructureUnique Features
3-Methyl-1-phenyldecyneC_{13}H_{18}Longer carbon chain; lacks silicon
Dimethyl(phenyl)silaneC_{10}H_{12}SiSimpler structure; no alkyne or alcohol
4-(Dimethyl(phenyl)silyl)-2-butyneC_{12}H_{16}SiDifferent functional group positioning

This table illustrates the structural diversity among compounds related to 3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol, emphasizing how variations can impact biological activity .

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